6-Methoxy-9-methyl-9H-purin-2-amine, also known by its IUPAC name, N-(4-butylphenyl)-6-methoxy-7H-purin-2-amine, is a purine derivative with potential biological significance. This compound is classified under purine analogs, which are known for their roles in various biochemical processes, including nucleotide metabolism and enzyme inhibition. The molecular formula of this compound is with a molecular weight of .
The synthesis of 6-Methoxy-9-methyl-9H-purin-2-amine typically involves several key steps:
The reaction conditions are optimized for yield and purity, often employing continuous flow reactors for industrial applications. Common reagents used in these reactions include:
The molecular structure of 6-Methoxy-9-methyl-9H-purin-2-amine is characterized by a purine ring system with specific substituents at designated positions:
This structure indicates the presence of a methoxy group at the 6-position and a methyl group at the 9-position of the purine ring .
The compound's structural data can be further analyzed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm its identity and purity.
6-Methoxy-9-methyl-9H-purin-2-amine can undergo several chemical reactions:
The specific reaction pathways depend on the conditions employed (e.g., temperature, solvent) and the reagents used.
The mechanism of action for 6-Methoxy-9-methyl-9H-purin-2-amine typically involves its interaction with enzymes related to nucleotide metabolism. It may act as an inhibitor for enzymes such as adenosine deaminase or xanthine oxidase due to its structural similarity to natural substrates like ATP (adenosine triphosphate). The presence of methoxy and butylphenylamino groups likely enhances its binding affinity to these targets, thus influencing its biological activity .
Key chemical properties include:
6-Methoxy-9-methyl-9H-purin-2-amine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its analogs are being studied for their ability to inhibit protein kinases and other enzymes involved in cellular signaling pathways. This makes them candidates for therapeutic agents against proliferative diseases like cancer .
The purine ring system provides exceptional versatility for regioselective modifications, with C6 and C2 positions demonstrating distinct reactivity patterns toward nucleophilic agents. 6-Methoxy-9-methyl-9H-purin-2-amine is strategically synthesized through sequential displacement reactions capitalizing on the differential leaving-group capacity of halogens at these positions.
The C6 position exhibits heightened electrophilic character compared to C2, enabling preferential substitution. Treatment of 2-amino-6-chloro-9-methylpurine with sodium methoxide in anhydrous methanol facilitates efficient chloride displacement under reflux conditions (65-70°C), achieving methoxy introduction with >85% regioselectivity [5] [7]. Kinetic studies reveal this reaction follows second-order kinetics, with complete conversion typically achieved within 4-6 hours. Critical to avoiding N7-alkylation side products is rigorous exclusion of water, as hydrolysis competes at >500 ppm H₂O concentration. The crystalline product precipitates upon cooling, enabling isolation yields of 78-82% after recrystallization from ethanol [3].
N9-methylation represents a pivotal step ensuring correct purine tautomerization for biological activity. Two predominant methodologies exist:
Table 1: Key Synthetic Intermediates for 6-Methoxy-9-methyl-9H-purin-2-amine Synthesis
Intermediate | CAS Registry Number | Key Transformation | Optimal Conditions |
---|---|---|---|
2-Amino-6-chloro-9-methylpurine | 50704-44-4 | C6 Methoxylation | NaOCH₃/CH₃OH, 65°C, 5h [8] |
2,6-Dichloro-9H-purine | 5451-40-1 | Sequential Cl displacement | Stepwise amination/methoxylation [5] |
2-Dimethylamino-6-methoxy-9-methylpurine | 192189-48-3 | Selective N-methylation | CH₃I/DMF, 60°C, 2h [3] |
Efficient assembly of the purine core precedes functionalization, with 2,6-dichloropurine serving as the predominant scaffold for sequential derivatization.
This versatile precursor undergoes controlled displacement via reactivity gradient exploitation: C6-Cl is 8-10× more labile than C2-Cl toward nucleophiles. Industrially scalable routes involve:
Continuous-flow systems significantly enhance process control for critical exothermic steps. Key implementations include:
Structural diversification of the core scaffold enables structure-activity relationship (SAR) studies, necessitating orthogonal protection strategies.
The exocyclic C2-amino group requires protection during C8-halogenation or sugar coupling. Effective methodologies employ:
Conversion of the methoxy group to unsubstituted positions enables access to biologically significant deoxy analogs. Pd-catalyzed hydrogenolysis (Pd/C, H₂ 50 psi, EtOAc, 70°C) achieves reductive demethoxylation in 68% yield, though over-reduction to 1,6-dihydropurines occurs at >80°C. Superior selectivity employs trimethylsilyl iodide (TMSI) in anhydrous acetonitrile, which cleaves the C6-O bond via SN₂ mechanism, providing 9-methylpurin-2-amine with 83% isolated yield after neutralization [7].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0